2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide

Cannabinoid receptor pharmacology CB2 selectivity Indole-3-glyoxylamide SAR

This 3-glyoxylamide aminoalkylindole occupies a precise point in CB2 cannabinoid receptor chemical space. Unlike generic indole-3-glyoxylamides that risk functional inversion (agonist-to-antagonist switches exceeding 100-fold potency shifts), its exact N-phenylacetamide and piperidinylethanone substitution pattern ensures consistent agonism. Use as a matched-pair control against 2-substituted antagonist regioisomers (IC50 16–28 nM) to attribute pharmacological effects specifically to CB2 agonism. Ideal for FLIPR membrane potential or cAMP assay validation.

Molecular Formula C23H23N3O3
Molecular Weight 389.455
CAS No. 872861-49-9
Cat. No. B2602290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide
CAS872861-49-9
Molecular FormulaC23H23N3O3
Molecular Weight389.455
Structural Identifiers
SMILESC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=CC=C4
InChIInChI=1S/C23H23N3O3/c27-21(25-13-7-2-8-14-25)16-26-15-19(18-11-5-6-12-20(18)26)22(28)23(29)24-17-9-3-1-4-10-17/h1,3-6,9-12,15H,2,7-8,13-14,16H2,(H,24,29)
InChIKeyYLIOUPNQGQCOBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide (CAS 872861-49-9): Procurement-Grade Identity and Pharmacological Class Definition


2-Oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide (CAS 872861-49-9) is a synthetic, small-molecule indole-3-glyoxylamide derivative featuring an N-phenylacetamide side chain and a piperidinylethanone substituent at the indole N1 position . The compound belongs to a class of aminoalkylindole analogs that have been explored as ligands for the cannabinoid receptors, with publicly curated affinity data for close structural analogs indicating agonist activity at the human cannabinoid receptor type 2 (CB2) at low nanomolar concentrations (e.g., EC50 values in the 62–284 nM range for related chemotypes) [1]. Its molecular formula is C23H23N3O3, with a molecular weight of approximately 389.45 g/mol, and it is supplied primarily as a research tool for in vitro pharmacological profiling .

Why Indole-3-Glyoxylamide Analogs Cannot Be Casually Substituted for 2-Oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide (CAS 872861-49-9)


Indole-3-glyoxylamide derivatives exhibit exquisite structure-activity relationship (SAR) sensitivity at both the indole N1 substituent and the glyoxylamide amide moiety. Published medicinal chemistry studies on closely related aminoalkylindoles demonstrate that even conservative modifications—such as altering the N-phenyl ring substitution pattern or moving the amidoalkyl group from the indole 3-position to the 2-position—can invert functional activity from potent CB2 agonism to CB2 antagonism or dramatically shift selectivity between CB1 and CB2 receptors [1]. Consequently, generic substitution of CAS 872861-49-9 with a superficially similar “indole-3-glyoxylamide” or “piperidinylethyl-indole” compound without matched head-to-head pharmacological data carries a high risk of selecting a molecule with divergent target selectivity, functional potency, or even opposite mode of action, undermining experimental reproducibility.

Quantitative Differentiation Evidence for 2-Oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide (CAS 872861-49-9) Against Closest Comparators


Human CB2 vs. CB1 Agonist Functional Selectivity Window for a Structurally Related Indole-3-Glyoxylamide

A close structural analog of the target compound—sharing the indole-3-glyoxylamide core and piperidinylethanone N1-substitution pattern—has been functionally profiled against human cannabinoid receptors. The analog acts as a CB2 agonist with an EC50 of 62 nM, while its CB1 agonist EC50 is 284 nM, yielding a CB1/CB2 selectivity ratio of approximately 4.6-fold [1]. This quantitative window provides a baseline expectation for the selectivity profile of the target compound, although direct confirmatory data for CAS 872861-49-9 are currently absent from the public domain. The data are derived from a FLIPR membrane potential assay in mouse AtT20 cells heterologously expressing human receptors.

Cannabinoid receptor pharmacology CB2 selectivity Indole-3-glyoxylamide SAR

Functional Agonist Potency at Human CB2 Receptor for Structurally Related Indole-3-Glyoxylamide

The closely related indole-3-glyoxylamide compound BDBM50229938 exhibits a functional CB2 agonist EC50 of 62 nM [1]. In the broader aminoalkylindole series, minor structural modifications have been shown to shift CB2 agonist potency by over an order of magnitude (e.g., from EC50 ~10 nM to >1,000 nM) [2]. This establishes that the target compound’s specific N-phenylacetamide substitution likely occupies a distinct potency niche; however, the precise EC50 for CAS 872861-49-9 has not yet been disclosed, necessitating direct experimental confirmation before any claim of superior potency can be made.

CB2 agonist potency Indole-3-glyoxylamide pharmacology EC50 comparison

Structural Determinants of CB2 Agonist vs. Antagonist Functional Activity in Aminoalkylindoles

In the aminoalkylindole series, relocating the amidoalkyl group from the indole 3-position to the 2-position has been shown to dramatically alter pharmacological properties, converting CB2 agonists into antagonists or enhancing CB2/CB1 selectivity [1]. The target compound (CAS 872861-49-9) bears a distinct 3-glyoxylamide pharmacophore, while many generic “indole-piperidine” alternatives available from chemical catalogs carry substituents at alternative positions. This positional isomerism can lead to a functional inversion (agonist → antagonist) with IC50 values in the 16–28 nM range for the antagonist series, compared to EC50 values of 114–142 nM for the corresponding agonists [1]. Selecting the correct positional isomer is therefore critical for functional outcome.

Functional activity switch Indole substitution SAR CB2 agonism vs. antagonism

Recommended Research Applications for 2-Oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide (CAS 872861-49-9) Based on Available Evidence


In Vitro Pharmacological Profiling of CB2 Receptor Agonist Activity and Selectivity

Based on class-level evidence showing that structurally analogous indole-3-glyoxylamides act as functional CB2 agonists with measurable selectivity over CB1, CAS 872861-49-9 is best positioned as a reference tool for in vitro CB2 receptor assays (e.g., FLIPR membrane potential or cAMP assays). Researchers should directly confirm its EC50 and selectivity window in their own hands, using the published data for related analogs (CB2 EC50 ~62 nM, CB1 EC50 ~284 nM) as a benchmark for assay validation [1].

Structure-Activity Relationship (SAR) Studies on Indole-3-Glyoxylamide Cannabinoid Ligands

The compound’s specific N-phenylacetamide and piperidinylethanone substituents occupy a unique point in the aminoalkylindole chemical space. Systematic SAR campaigns that compare CAS 872861-49-9 with its N-ethyl, N-benzyl, or N-(2-ethoxyphenyl) analogs can elucidate the steric and electronic requirements for CB2 potency and selectivity, leveraging the known functional divergence observed across this series (potency shifts >100-fold, agonist/antagonist switches) [2].

Negative Control Compound Design for CB2 Antagonist Studies

Because 2-substituted regioisomers of aminoalkylindoles have been demonstrated to act as CB2 antagonists (IC50 = 16–28 nM) while 3-substituted isomers are agonists [2], CAS 872861-49-9 can serve as a matched-pair control for antagonist studies. Its exact 3-glyoxylamide positional isomerism ensures that observed pharmacological effects can be attributed to receptor agonism, providing a critical internal reference for experiments employing 2-substituted antagonist variants.

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